N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide
Description
N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide: is an organic compound that features a benzyl group substituted with chlorine and methoxy groups, attached to a fluorobenzenesulfonamide moiety
Properties
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3S/c1-20-14-7-2-10(8-13(14)15)9-17-21(18,19)12-5-3-11(16)4-6-12/h2-8,17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFNPCPASQSVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzylamine and 4-fluorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine or sodium hydroxide.
Procedure: The 3-chloro-4-methoxybenzylamine is added to a solution of 4-fluorobenzenesulfonyl chloride in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: For large-scale production, the process may involve:
Optimization of Reaction Conditions: Scaling up the reaction while optimizing parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and control over the reaction conditions.
Purification Techniques: Utilizing industrial-scale purification techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine and fluorine atoms.
Oxidation and Reduction: The methoxy group can participate in oxidation reactions, while the sulfonamide group can be reduced under specific conditions.
Coupling Reactions: The benzyl and sulfonamide groups can engage in various coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Formation of derivatives with different substituents on the benzyl or sulfonamide groups.
Oxidation Products: Conversion of the methoxy group to a carbonyl group.
Reduction Products: Reduction of the sulfonamide group to an amine.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industry:
Materials Science:
Agrochemicals: Explored for its use in the synthesis of agrochemical compounds.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may affect signaling pathways by binding to key proteins, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
- N-(3-chloro-4-methoxybenzyl)-4-fluorobenzamide
- N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonyl chloride
- N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonyl hydrazide
Uniqueness:
- Functional Groups: The presence of both the methoxy and sulfonamide groups provides unique reactivity and potential for diverse applications.
- Biological Activity: Its specific substitution pattern may confer unique biological activities compared to other similar compounds.
This detailed article provides a comprehensive overview of N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of the N-methyl-D-aspartate receptor (NMDAR). This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , characterized by a sulfonamide functional group attached to a benzene ring substituted with a methoxy group and a chloro group. The presence of fluorine enhances its biological activity by improving binding affinity to target receptors.
This compound primarily acts as an antagonist at the NMDAR, which is crucial for synaptic plasticity and memory function. This receptor is implicated in various neurological disorders, making the compound a candidate for therapeutic applications. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The halogen substituents (chlorine and fluorine) are believed to enhance binding specificity and potency.
1. NMDAR Modulation
Research indicates that this compound exhibits submicromolar potency against specific NMDAR subtypes. It has been shown to effectively displace known antagonists at these receptors, suggesting its potential role in modulating glutamatergic signaling pathways. This modulation is particularly relevant in conditions such as:
- Alzheimer's Disease
- Schizophrenia
- Depression
The compound's ability to influence synaptic transmission positions it as a potential therapeutic agent in treating these disorders.
2. Antibacterial Properties
While sulfonamides are traditionally recognized for their antibacterial properties, specific data on the antibacterial efficacy of this compound remains limited. However, its structural characteristics suggest potential interactions with bacterial enzymes, warranting further investigation into its antimicrobial activity.
Case Studies and Research Findings
A series of studies have explored the biological activity of this compound:
- Study 1 : Investigated the compound's effects on NMDARs, revealing that it acts as a non-competitive antagonist. This study highlighted its potential applications in neurological disorders where NMDAR dysfunction is implicated.
- Study 2 : Focused on the synthesis and characterization of related compounds, demonstrating that modifications in the sulfonamide structure could lead to enhanced biological activity against cancer cell lines . This suggests that similar modifications could be explored for this compound to improve its therapeutic profile.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Potency (IC50) | Target Receptor |
|---|---|---|---|
| This compound | NMDA receptor antagonist | Submicromolar | NMDAR |
| 3-Chloro-4-fluorobenzenesulfonamide | NMDA receptor antagonist | Not specified | NMDAR |
| 12e (related sulfonamide) | V600EBRAF inhibitor | 0.49 µM | V600EBRAF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
